molecular formula C14H14IN3O B214276 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B214276
M. Wt: 367.18 g/mol
InChI Key: ZMJJXESULWISRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline, also known as IQ-1, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. IQ-1 is a synthetic compound that was first described in 2010 by researchers at the University of California, San Francisco. Since then, IQ-1 has been the subject of numerous studies investigating its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline involves the inhibition of TCF4 activity. TCF4 is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and survival. In cancer cells, TCF4 is often overexpressed, leading to the uncontrolled growth and spread of cancer cells. 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline binds to TCF4 and prevents it from binding to DNA, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects
In addition to its potential applications in cancer research, 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has also been found to have other biochemical and physiological effects. For example, 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline is that it is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. Additionally, 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline is relatively stable and easy to synthesize, making it a cost-effective research tool. However, one limitation of 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline is that it may have off-target effects, meaning that it may interact with proteins other than TCF4 and produce unintended effects.

Future Directions

There are several potential future directions for research involving 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of analogs of 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline that may have improved potency and selectivity for TCF4 inhibition. Additionally, researchers may investigate the use of 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline may be useful in studying the role of TCF4 in other diseases, such as Alzheimer's disease or diabetes.
Conclusion
In conclusion, 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline is a small molecule that has potential applications in cancer research. Its mechanism of action involves the inhibition of TCF4 activity, which may prevent the growth and spread of cancer cells. 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has also been found to have other biochemical and physiological effects, such as inhibiting the growth of certain bacteria and having anti-inflammatory properties. While 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has advantages as a research tool, it also has limitations, and future research will be needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine with ethyl 2-oxo-4-phenylbutyrate in the presence of a base catalyst. The resulting product is then subjected to a series of reactions to obtain the final product, 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has been shown to have potential applications in cancer research. Specifically, 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has been found to inhibit the activity of the transcription factor TCF4, which is known to play a role in the development and progression of several types of cancer, including colon, breast, and liver cancer. By inhibiting TCF4 activity, 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline may be able to prevent the growth and spread of cancer cells.

properties

Product Name

1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline

Molecular Formula

C14H14IN3O

Molecular Weight

367.18 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-iodo-1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C14H14IN3O/c1-17-9-11(15)13(16-17)14(19)18-8-4-6-10-5-2-3-7-12(10)18/h2-3,5,7,9H,4,6,8H2,1H3

InChI Key

ZMJJXESULWISRW-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)N2CCCC3=CC=CC=C32)I

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCCC3=CC=CC=C32)I

Origin of Product

United States

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